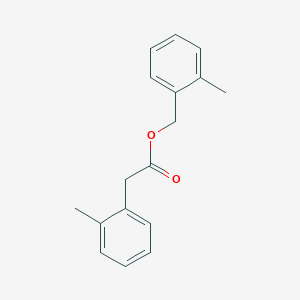![molecular formula C13H15O4- B14411787 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate CAS No. 83646-70-2](/img/structure/B14411787.png)
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate: is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate typically involves the esterification reaction between benzoic acid and 2,2-dimethylpropyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5COOH+(CH3)3COH→C6H5COOCH2C(CH3)3+H2O
The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the process and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then exert its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances.
Isopropyl benzoate: Features an isopropyl group, used in various industrial applications.
Uniqueness
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts distinct physical and chemical properties compared to other benzoate esters
Eigenschaften
CAS-Nummer |
83646-70-2 |
|---|---|
Molekularformel |
C13H15O4- |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)8-17-12(16)10-7-5-4-6-9(10)11(14)15/h4-7H,8H2,1-3H3,(H,14,15)/p-1 |
InChI-Schlüssel |
FSEWDIPTRJFLRS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)











![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
